7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the bromination of 1H-pyrrolo[3,2-c]pyridine followed by carboxylation[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f). The reaction conditions for bromination usually involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogen bromide derivatives.
Substitution: Amines, alcohols, and other substituted derivatives.
Scientific Research Applications
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A related compound without the bromine atom.
7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: The parent compound without the bromine atom.
Uniqueness: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-10-1-4-5(8(12)13)2-11-7(4)6/h1-3,11H,(H,12,13) |
InChI Key |
UGHWMRDFFPJHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C(=O)O |
Origin of Product |
United States |
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